molecular formula C9H8BrN3O2 B14034113 Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate

Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate

Cat. No.: B14034113
M. Wt: 270.08 g/mol
InChI Key: DWVFYOPSELYQRX-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the bromine atom and the triazole ring in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields. The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production of this compound can be scaled up using the same microwave-mediated method. The process is advantageous due to its short reaction time, broad substrate scope, and good functional group tolerance. The reaction conditions are optimized to ensure high purity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions.

    Condensation Reactions: The carboxylate group can undergo condensation with amines and alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used.

    Condensation Reactions: Reagents like amines and alcohols in the presence of catalysts are used.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and other substituted derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the triazole ring.

    Condensation Reactions: Products include amides and esters formed from the carboxylate group.

Scientific Research Applications

Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new therapeutic agents due to its biological activities.

    Biological Studies: It is studied for its potential as an inhibitor of various enzymes and receptors.

    Material Science: It is used in the synthesis of new materials with unique properties.

    Pharmaceutical Industry: It is explored for its potential in drug development and formulation.

Mechanism of Action

The mechanism of action of ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can act as a ligand for various enzymes and receptors, modulating their activity. The bromine atom and carboxylate group enhance its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its biological effects .

Comparison with Similar Compounds

Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate is unique due to its specific structure and functional groups. Similar compounds include:

  • Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
  • 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine
  • 1,2,4-Triazolo[1,5-a]pyridine derivatives

These compounds share the triazole and pyridine rings but differ in their substituents, leading to variations in their chemical reactivity and biological activities .

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-12-11-7-5-6(10)3-4-13(7)8/h3-5H,2H2,1H3

InChI Key

DWVFYOPSELYQRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C2N1C=CC(=C2)Br

Origin of Product

United States

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